
Teneligliptin
Overview
Description
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for managing type 2 diabetes mellitus (T2DM). It enhances glucose-dependent insulin secretion by inhibiting the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Structurally, it is distinguished by a unique five-membered heterocyclic ring system, enabling strong binding to the S2 extensive subsite of DPP-4 . This confers high selectivity and prolonged enzymatic inhibition, with a half-life of ~24 hours, supporting once-daily dosing .
Clinical trials demonstrate its efficacy in reducing HbA1c by 0.7–1.2% as monotherapy or in combination with metformin, sulfonylureas, or insulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Teneligliptin can be synthesized through a series of chemical reactions involving various reagents and conditions. One method involves the use of p-nitrobenzenesulfonyl chloride in toluene, which is added to the reaction mixture slowly while maintaining the internal temperature below 15°C . Another method involves the use of pH 6.0 phosphate buffer and acetonitrile as a mobile phase in isocratic mode of elution at a flow rate of 1.0 mL/min .
Industrial Production Methods: The industrial production of this compound involves the use of advanced techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) with tandem mass spectroscopy (LC/MS/MS) for the identification and validation of the compound and its degradation products .
Chemical Reactions Analysis
Types of Reactions: Teneligliptin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Forced degradation studies have shown that this compound degrades under acidic, basic, neutral (peroxide), photo, and thermal conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-nitrobenzenesulfonyl chloride, phosphate buffer, and acetonitrile . The reactions are typically carried out at controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the degradation of this compound include various peaks observed at different m/z values, such as 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18 .
Scientific Research Applications
Clinical Studies Overview
Numerous clinical trials have demonstrated the efficacy of teneligliptin in improving glycemic control in patients with T2DM. Below is a summary of key studies:
Safety Profile
The safety profile of this compound is favorable, with a low incidence of hypoglycemia compared to other antidiabetic agents. In clinical trials, adverse effects were generally mild and manageable. The drug is well-tolerated even in patients with renal impairment, which is a significant advantage over other DPP-4 inhibitors that often require dose adjustments.
Applications Beyond Glycemic Control
Recent studies have explored additional benefits of this compound beyond glycemic control:
- Cardiovascular Outcomes : Research indicates that this compound may have neutral effects on cardiovascular outcomes, making it a suitable option for patients at high risk for cardiovascular disease .
- Renal Function : this compound has shown efficacy in patients with varying degrees of renal impairment without necessitating dose adjustments, thus expanding its applicability in diabetic populations with comorbidities .
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with T2DM demonstrated that this compound effectively reduced HbA1c levels while maintaining a low risk of hypoglycemia. The results indicated significant improvements in overall glycemic control and quality of life metrics among participants.
Case Study 2: Combination Therapy
In a clinical setting where this compound was used as part of a combination therapy regimen with metformin and sulfonylureas, patients exhibited improved glycemic control compared to those receiving monotherapy. This highlights the versatility of this compound in multi-drug treatment strategies.
Mechanism of Action
Teneligliptin inhibits the dipeptidyl peptidase-4 enzyme, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide . By inhibiting this enzyme, this compound increases and prolongs the active levels of these incretin hormones, leading to improved glycemic control . The unique J-shaped or anchor-locked domain structure of this compound contributes to its potent inhibition of the dipeptidyl peptidase-4 enzyme .
Comparison with Similar Compounds
Comparative Analysis with Other DPP-4 Inhibitors
Glycemic Efficacy
Table 1: HbA1c Reduction Across DPP-4 Inhibitors
This compound shows comparable or superior HbA1c reduction to other gliptins. In a head-to-head trial (INSITES study), this compound 20 mg achieved a -1.19% HbA1c reduction versus -0.92% with sitagliptin 100 mg, with 33.3% of this compound users reaching HbA1c <7% versus 19.4% for sitagliptin . Postprandial glucose (PPG) reductions were also significant (-41.3 mg/dL with this compound vs. -54.7 mg/dL with sitagliptin) .
Table 2: Adverse Event (AE) Incidence
This compound exhibits a low hypoglycemia risk (RR 0.34–1.36 vs. Unlike saxagliptin, it lacks FDA warnings for heart failure (HF) .
Pharmacokinetics and Tissue Distribution
This compound is eliminated via hepatic CYP3A4, FMO3, and renal excretion, with balanced contributions . Its high lipophilicity (ClogP 2.24) and tissue affinity result in elevated renal and hepatic distribution, similar to linagliptin (ClogP 1.91) . This contrasts with hydrophilic agents like sitagliptin, which rely more on renal excretion.
Table 3: Pharmacokinetic Properties
Parameter | This compound | Sitagliptin | Linagliptin |
---|---|---|---|
Half-life (hours) | ~24 | 12–24 | >100 |
Protein Binding | 78% | 38% | 99% |
Renal Excretion | 35% | 87% | 5% |
Hepatic Metabolism | CYP3A4/FMO3 | Minimal | CYP3A4 |
Non-Glycemic Benefits
This compound demonstrates pleiotropic effects:
- Cardioprotection : Inhibits NADPH oxidase 4 and NLRP3 inflammasome, reducing oxidative stress and inflammation in diabetic cardiomyopathy models .
- Neuroprotection : Enhances ERK5/KLF2 signaling, preserving blood-brain barrier integrity in stroke models .
- Anti-inflammatory Action : Suppresses pro-inflammatory cytokines (e.g., IL-1β) via DPP-4-independent pathways .
Cost-Effectiveness
Real-world studies (TREAT-INDIA) confirm its cost-effectiveness in dual or triple therapy regimens .
Biological Activity
Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus. Its biological activity encompasses various mechanisms that contribute to glycemic control and potential cardiovascular benefits. This article reviews the biological activity of this compound, highlighting its effects on glycemic parameters, antioxidant properties, and cellular mechanisms.
This compound enhances the levels of incretin hormones, particularly glucagon-like peptide-1 (GLP-1), by inhibiting the DPP-4 enzyme responsible for their degradation. This results in:
- Increased Insulin Secretion : Postprandial insulin secretion is enhanced, leading to lower blood glucose levels.
- Decreased Glucagon Levels : Inhibition of glucagon secretion helps reduce hepatic glucose production.
Glycemic Control
Clinical studies have consistently demonstrated this compound's efficacy in lowering glycated hemoglobin (HbA1c) levels. A meta-analysis involving multiple studies reported a significant reduction in HbA1c levels with this compound compared to placebo:
Study | Sample Size | HbA1c Reduction (%) | Significance |
---|---|---|---|
Ji et al. (2020) | 1202 | -0.82 | p < 0.00001 |
Kadowaki et al. (2013) | 324 | -0.9 ± 0.0 | p < 0.001 |
Phase III Study | 254 | -0.9 ± 0.0 | p < 0.001 |
The overall effect size for this compound was significant with a Z-score of 3.70, indicating robust efficacy across diverse populations .
Antioxidant Properties
Recent studies have highlighted this compound's role in reducing oxidative stress, particularly in endothelial cells under hyperglycemic conditions. Key findings include:
- Reduction of Reactive Oxygen Species (ROS) : this compound significantly lowered ROS levels in human umbilical vein endothelial cells (HUVECs) exposed to high glucose (HG) and high mannitol (HM) conditions .
- Gene Expression Modulation : It upregulated the expression of antioxidant genes such as HMOX and NQO1, enhancing the antioxidant response .
Case Studies
- Long-term Efficacy : A study involving patients with type 2 diabetes showed that long-term treatment with this compound improved glycemic control while also enhancing endothelial function and reducing oxidative stress markers .
- Combination Therapy : In combination with GLP-1 receptor agonists, this compound demonstrated synergistic effects on glycemic control and oxidative stress reduction, suggesting a potential for combination therapy in managing diabetes .
Safety Profile
This compound is generally well-tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. Adverse events are typically mild and include gastrointestinal symptoms .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Teneligliptin in stability studies?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method using a Kromasil 100-5C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of pH 6.0 phosphate buffer and acetonitrile (60:40 v/v) in isocratic mode (flow rate: 1.0 mL/min) is widely validated. This method demonstrates linearity (100–500 μg/mL), precision (intraday RSD 0.807%, interday RSD 0.810%), and sensitivity (LOD 4.04 μg/mL, LOQ 12.25 μg/mL) per ICH guidelines. It effectively identifies degradation products under thermal and oxidative stress .
Q. How stable is this compound under various stress conditions?
this compound degrades under base (e.g., NaOH) and thermal stress but remains stable under acid or UV exposure. Base stress produces a degradation peak at 2.966 min (M+ 354.30), while thermal stress yields fragments at 1.325 min (M+ 214.20, 310.31). Oxidative stress (H₂O₂) generates two degraded peaks (2.519 and 2.979 min). LC/MS/MS-ESI in positive/negative ion modes and PDA scans are critical for identifying these products .
Q. What pharmacological mechanisms underpin this compound’s efficacy in diabetes management?
As a DPP-4 inhibitor, this compound prolongs active GLP-1 levels, enhancing glucose-dependent insulin secretion. Preclinical studies in mice models (e.g., MCAO-induced stroke) show it reduces infarct volume and improves endothelial function by upregulating occludin via the ERK5/KLF2 pathway. This mechanism also mitigates OGD/R-induced endothelial cell death in vitro .
Q. What dosing protocols are used in animal studies to evaluate this compound’s efficacy?
Studies employ doses higher than human equivalents (e.g., 14-week regimens in diet-induced models) without significant toxicity. Endpoints include glycemic parameters (HbA1c, FPG), histopathology (e.g., hepatic tissue), and molecular markers (e.g., occludin expression). CO₂ asphyxiation is standard for tissue collection .
Q. How is this compound’s clinical efficacy assessed in real-world studies?
Retrospective analyses of HbA1c, FPG, and PPG changes use paired t-tests (for Gaussian/non-Gaussian data) with GraphPad Prism. Subgroup analyses (monotherapy vs. add-on therapies) reveal HbA1c reductions of 0.98–1.55%, depending on combination regimens. Statistical significance is defined as p < 0.05 .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s degradation pathways under stress?
Discrepancies in degradation profiles (e.g., stability under UV vs. thermal stress) may arise from structural resilience or experimental parameters (e.g., stress intensity, solvent systems). UPLC-MS/MS with ESI and TIC chromatograms (Figs. 7–12 in ) should be used to map fragmentation patterns. Comparative studies with forced degradation protocols (ICH Q1A) are recommended .
Q. What metabolic enzymes govern this compound’s disposition in humans?
CYP3A4 and FMO3 are primary metabolizing enzymes, producing metabolites like the thiazolidine-1-oxide derivative (M1). Renal excretion (45.4% urinary, 46.5% fecal) and hepatic metabolism contribute equally to elimination. Dose adjustments are unnecessary in renal/hepatic impairment due to balanced pathways .
Q. How does this compound compare to other DPP-4 inhibitors in mitigating oxidative stress?
Unlike sitagliptin, this compound (0.1–3.0 µmol/L) demonstrates superior antioxidant effects in HUVECs under high glucose, reducing endothelial permeability via ERK5/KLF2. Comparative studies should use standardized glucose conditions (e.g., 25 mM glucose for 72 hours) and measure ROS levels with fluorescent probes .
Q. What statistical approaches address variability in this compound’s long-term efficacy data?
Meta-analyses (e.g., 10 RCTs, n = 2,119) report HbA1c reductions (WMD −0.82%) but note post-36-week rebounds. Mixed-effects models or sensitivity analyses (e.g., excluding open-label extensions) can isolate confounding factors. Subgroup stratification by baseline HbA1c (>8% vs. ≤8%) improves interpretation .
Q. How can in vitro findings on this compound’s neuroprotective effects be translated to clinical trials?
Preclinical evidence (e.g., occludin upregulation in MCAO mice) should inform trial designs measuring biomarkers like serum occludin or blood-brain barrier integrity via MRI. Phase II trials could adopt adaptive designs, combining glycemic and neurological endpoints (e.g., NIH Stroke Scale) .
Methodological Notes
- For degradation studies : Always include system suitability tests (tailing factor <2, resolution >1.5) and validate methods per ICH Q2(R1) .
- In vivo dosing : Adjust for species-specific metabolic rates using allometric scaling .
- Statistical reporting : Use CONSORT guidelines for RCTs and report confidence intervals (95% CI) for meta-analyses .
Properties
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997419 | |
Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760937-92-6 | |
Record name | Teneligliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teneligliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teneligliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENELIGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.